Home > Products > Screening Compounds P79501 > 2-(2-((4-iodophenyl)amino)-2-oxoethoxy)-N-(2-(methyl(phenyl)amino)-2-oxoethyl)benzamide
2-(2-((4-iodophenyl)amino)-2-oxoethoxy)-N-(2-(methyl(phenyl)amino)-2-oxoethyl)benzamide -

2-(2-((4-iodophenyl)amino)-2-oxoethoxy)-N-(2-(methyl(phenyl)amino)-2-oxoethyl)benzamide

Catalog Number: EVT-276663
CAS Number:
Molecular Formula: C24H22IN3O4
Molecular Weight: 543.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NCGC607 is a salicylic acid derivative and small molecule glucocerebrosidase (GCase) chaperone. A mutation in the GCase gene is found in patients with Gaucher disease and is the most common genetic risk factor for Parkinson’s disease. In induced pluripotent stem cell-derived (iPSC) macrophages from patients with Gaucher disease, NCGC607 (3 µM) restores protein levels of GCase, translocates it to the lysosome, and decreases lysosomal levels of the glycolipid glucosylceramide. In iPSC-derived cells differentiated into dopamine neurons (iDA), NCGC607 increases GCase activity and translocation to the lysosome, where it decreases glucosylceramide as well as glucosylsphingosine levels. It also rescues decreased α-synuclein levels in iDA neurons.
NCGC607 is a a small-molecule noninhibitory chaperone of glucocerebrosidase.
Overview

The compound 2-(2-((4-iodophenyl)amino)-2-oxoethoxy)-N-(2-(methyl(phenyl)amino)-2-oxoethyl)benzamide is a salicylic acid derivative that has garnered attention in pharmacological research, particularly for its role as a glucocerebrosidase activator. This compound is part of a broader class of pharmacological chaperones designed to restore the activity of misfolded enzymes, particularly in the context of Gaucher disease, which is caused by mutations in the glucocerebrosidase enzyme.

Source

This compound has been identified through extensive screening of libraries containing numerous chemical entities. It was highlighted in studies focusing on second-generation pharmacological chaperones, with specific emphasis on its ability to enhance enzyme activity without inhibiting glucocerebrosidase itself . The detailed synthesis and characterization of this compound can be found in various patents and scientific literature, including patent US9464035B2 and WO2013148333A1 .

Classification

Chemically, this compound falls under the category of salicylic acid derivatives and specifically functions as a glucocerebrosidase activator. Its structure incorporates functional groups typical of amides and phenolic compounds, which contribute to its biological activity.

Synthesis Analysis

The synthesis of 2-(2-((4-iodophenyl)amino)-2-oxoethoxy)-N-(2-(methyl(phenyl)amino)-2-oxoethyl)benzamide involves several key steps:

  1. Starting Materials: The synthesis begins with readily available salicylic acid derivatives and phenylamine compounds.
  2. Reactions: The compound is synthesized through a series of condensation reactions, where the amino groups are reacted with appropriate acylating agents to form the amide linkages.
  3. Purification: Following synthesis, the crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity necessary for biological assays.

Technical details regarding the synthesis include:

  • Use of solvents such as dimethyl sulfoxide and dichloromethane.
  • Temperature control during reactions to optimize yields.
  • Characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm structure .
Molecular Structure Analysis

The molecular structure of 2-(2-((4-iodophenyl)amino)-2-oxoethoxy)-N-(2-(methyl(phenyl)amino)-2-oxoethyl)benzamide can be described as follows:

  • Molecular Formula: C20_{20}H22_{22}I N3_{3}O4_{4}
  • Molecular Weight: Approximately 427.31 g/mol
  • Structure: The compound features a benzamide moiety connected to an ether and an amino group, with an iodine substituent on one of the phenyl rings.

Data obtained from spectral analysis indicate distinct peaks corresponding to functional groups present in the molecule, confirming its identity and purity .

Chemical Reactions Analysis

The chemical reactivity of 2-(2-((4-iodophenyl)amino)-2-oxoethoxy)-N-(2-(methyl(phenyl)amino)-2-oxoethyl)benzamide includes:

  1. Hydrolysis: Under acidic or basic conditions, the amide bond may undergo hydrolysis to yield the corresponding carboxylic acid and amine.
  2. Substitution Reactions: The iodine atom can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
  3. Redox Reactions: The presence of phenolic groups may allow for oxidation or reduction reactions under appropriate conditions.

These reactions are critical for modifying the compound for enhanced biological activity or developing analogs with improved pharmacological properties .

Mechanism of Action

The mechanism by which 2-(2-((4-iodophenyl)amino)-2-oxoethoxy)-N-(2-(methyl(phenyl)amino)-2-oxoethyl)benzamide exerts its effects involves:

  1. Binding to Glucocerebrosidase: The compound acts as a pharmacological chaperone by binding to misfolded glucocerebrosidase enzymes, stabilizing their structure and restoring their enzymatic function.
  2. Enhancing Enzyme Activity: In cellular assays, this compound has been shown to increase enzyme activity in patient-derived fibroblasts harboring specific mutations (e.g., p.N370S and p.L444P), thereby improving substrate metabolism .
  3. Selectivity: Importantly, it demonstrates selectivity towards glucocerebrosidase over other glycosidases, minimizing off-target effects that could lead to toxicity .
Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-((4-iodophenyl)amino)-2-oxoethoxy)-N-(2-(methyl(phenyl)amino)-2-oxoethyl)benzamide include:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water.
  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data would typically be determined experimentally but is not provided in available literature.

These properties are critical for determining the appropriate formulation for therapeutic use .

Applications

The primary applications of 2-(2-((4-iodophenyl)amino)-2-oxoethoxy)-N-(2-(methyl(phenyl)amino)-2-oxoethyl)benzamide include:

  1. Pharmacological Research: As a potential treatment for Gaucher disease, it serves as a model compound for developing new therapies aimed at enhancing glucocerebrosidase activity.
  2. Drug Development: Its structure provides a basis for synthesizing analogs that may exhibit improved efficacy or reduced side effects.
  3. Biochemical Studies: Used in studies exploring enzyme folding mechanisms and the role of pharmacological chaperones in enzyme replacement therapies.
Introduction to 2-(2-((4-Iodophenyl)amino)-2-oxoethoxy)-N-(2-(methyl(phenyl)amino)-2-oxoethyl)benzamide

Chemical Identity and Nomenclature

This benzamide derivative is systematically named as 2-(2-((4-Iodophenyl)amino)-2-oxoethoxy)-N-(2-(methyl(phenyl)amino)-2-oxoethyl)benzamide, reflecting its multi-domain structure. Its CAS Registry Number (1462267-07-7) provides a unique identifier for regulatory and sourcing purposes [1] [7]. The molecular formula C₂₄H₂₂IN₃O₄ corresponds to a molecular weight of 543.35 g/mol, with purity specifications typically exceeding 95% in research samples [1] [4]. Alternative nomenclature includes chemical descriptors like N-[2-(methylphenylamino)-2-oxoethyl]-2-[2-[(4-iodophenyl)carbamoyl]methoxy]benzamide, emphasizing the acetamide and benzamide pharmacophores.

Table 1: Chemical Identification Data

PropertyValue
CAS Registry Number1462267-07-7
IUPAC Name2-(2-((4-Iodophenyl)amino)-2-oxoethoxy)-N-(2-(methyl(phenyl)amino)-2-oxoethyl)benzamide
Molecular FormulaC₂₄H₂₂IN₃O₄
Molecular Weight543.35 g/mol
SMILESO=C(NCC(N(C)C1=CC=CC=C1)=O)C2=CC=CC=C2OCC(NC3=CC=C(I)C=C3)=O
InChI KeyNot provided in sources

Structural Features and Functional Group Analysis [1] [7] [8]

The compound integrates three key structural domains:

  • A central salicylic acid-derived benzamide with an ether-linked acetamide spacer.
  • An N-methyl-N-phenylacetamide group serving as a terminal cap.
  • A 4-iodophenylcarbamoyl moiety conferring steric and electronic specificity.

Critical functional groups include:

  • Amide Bonds: Two secondary amides (–CONH–) enable hydrogen bonding with biological targets. The benzamide carbonyl and the 4-iodophenylamide carbonyl show distinct infrared signatures at ~1650–1680 cm⁻¹.
  • Ether Linkage: The –O–CH₂– unit between the benzamide and acetamide domains enhances conformational flexibility.
  • Iodinated Aryl Ring: The heavy iodine atom (atomic radius: 1.33 Å) creates significant steric and electronic effects.

Crystallographic studies of analogous compounds reveal:

  • Planarity between the benzamide core and its directly attached aryl rings.
  • Dihedral angles of ~30–50° between terminal phenyl groups and adjacent amide planes, optimizing hydrophobic packing [8]. Storage requires protection from light and temperatures below –20°C due to thermal and photolytic sensitivity, particularly at the C–I bond [1].

Table 2: Key Functional Groups and Properties

Structural ElementRole/Property
Benzamide coreProvides π-stacking capability
Secondary amide (Ar–NH–CO)H-bond donor/acceptor; metabolic vulnerability
Ether oxygen (–O–)Enhances solubility; conformational flexibility
4-Iodophenyl groupSteric bulk; radiopharmaceutical potential
N-methyl-N-phenylacetamideBlocks H-bond donation; modulates lipophilicity

Pharmacophoric Significance of Benzamide and Acetamide Moieties [3] [7] [10]

The benzamide moiety serves as a rigid scaffold for target engagement, evidenced by patent WO2013148333A1 highlighting salicylic acid derivatives as glucocerebrosidase (GCase) activators for treating Gaucher disease and Parkinson’s disease. The ortho-substituted ether-oxygen allows optimal positioning of the carboxamide group for hydrogen bonding with catalytic residues in GCase [3] [10].

The acetamide linker (–N–C(=O)–CH₂–O–) bridges pharmacophores while influencing cellular permeability. Methylation of the acetamide nitrogen (yielding –N(CH₃)C(=O)–) reduces intermolecular H-bond donation capacity, thereby enhancing membrane diffusion. In the terminal domain, the N-methyl-N-phenylacetamide group engages hydrophobic pockets via π-stacking, as demonstrated in molecular docking studies of analogous compounds [7].

Notably, structural modifications to these domains significantly impact bioactivity:

  • Replacement of the benzamide with aliphatic carboxamides abolishes GCase activation.
  • Deletion of the methyl group from the terminal acetamide reduces target affinity by 10-fold due to unproductive H-bond donation.

Role of Iodine Substituents in Bioactive Molecules [1] [7] [4]

The para-iodine substituent on the phenyl ring is strategically positioned to influence both physicochemical properties and target interactions. Key roles include:

  • Steric Occupation: The large iodine atom (van der Waals volume: ~30 ų) fills hydrophobic clefts in target proteins, as observed in crystallographic complexes of analogous halogenated enzyme activators [8].
  • Electronic Effects: As a weak electron-donating group (+R effect), iodine moderates the electron-withdrawing character of the adjacent amide carbonyl, maintaining electrophilicity for H-bond acceptance.
  • Metabolic Stability: The C–I bond resists oxidative metabolism better than bromo or chloro analogues, extending half-life in vitro [4].
  • Probe Versatility: The radioisotope iodine-125 allows tracing in mechanistic studies without altering sterics.

Comparatively, the bromo analogue (CAS 1462267-08-8, MF: C₂₄H₂₂BrN₃O₄) exhibits:

  • Reduced molecular weight (496.35 g/mol vs. 543.35 g/mol)
  • Lower lipophilicity (predicted logP: ~3.2 vs. ~3.5 for iodo variant)
  • Diminished GCase activation in cellular models, highlighting iodine’s optimal steric fit [2] [4].

Table 3: Halogen Substituent Effects

PropertyIodo DerivativeBromo Derivative
Molecular Weight543.35 g/mol496.35 g/mol
Atomic Radius1.33 Å1.12 Å
Predicted logP*~3.5~3.2
GCase Activation (EC₅₀)0.8 µM (patent example)2.5 µM (patent example)
Metabolic Stability (t½)> 60 min (hepatocytes)~40 min (hepatocytes)

*Estimated using fragment-based methods

Properties

Product Name

2-(2-((4-iodophenyl)amino)-2-oxoethoxy)-N-(2-(methyl(phenyl)amino)-2-oxoethyl)benzamide

IUPAC Name

2-[2-(4-iodoanilino)-2-oxoethoxy]-N-[2-(N-methylanilino)-2-oxoethyl]benzamide

Molecular Formula

C24H22IN3O4

Molecular Weight

543.4 g/mol

InChI

InChI=1S/C24H22IN3O4/c1-28(19-7-3-2-4-8-19)23(30)15-26-24(31)20-9-5-6-10-21(20)32-16-22(29)27-18-13-11-17(25)12-14-18/h2-14H,15-16H2,1H3,(H,26,31)(H,27,29)

InChI Key

HFVDMJQQAKLUSN-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)C(=O)CNC(=O)C2=CC=CC=C2OCC(=O)NC3=CC=C(C=C3)I

Solubility

Soluble in DMSO

Synonyms

NCGC607; NCGC 607; NCGC-607; NCGC00241607;

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CNC(=O)C2=CC=CC=C2OCC(=O)NC3=CC=C(C=C3)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.